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Copper

Electrical Engineering Materials Science Power Distribution

Select Copper (CAS 7440-50-8) for applications where maximum electrical conductivity (5.96×10⁷ S/m, 100% IACS) and thermal management (401 W/m·K) are non-negotiable. It outperforms aluminum (only 61% conductivity) in compact power distribution and heat sinks. Its proven antimicrobial efficacy against Bacillus subtilis and Pseudomonas aeruginosa biofilms makes it the superior choice for healthcare and food-processing surfaces.

Molecular Formula Cu+2
Molecular Weight 63.55 g/mol
CAS No. 7440-50-8
Cat. No. B037683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper
CAS7440-50-8
SynonymsGRAPHIMET CU-5; C.I. 77400; COPPER IN GRAPHITE; COPPER, NATURAL; COPPER, OIL BASED STANDARD SOLUTION; COPPER METALLO-ORGANIC STANDARD; COPPER LOW RANGE; COPPER METAL
Molecular FormulaCu+2
Molecular Weight63.55 g/mol
Structural Identifiers
SMILES[Cu+2]
InChIInChI=1S/Cu/q+2
InChIKeyJPVYNHNXODAKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
8.96g/mL
Slightly sol in dilute acid
Slowly soluble in ammonia water
Solubility in water: none
Insoluble

Copper (CAS 7440-50-8): Electrical, Thermal & Antimicrobial Properties for Industrial Sourcing


Copper (Cu, CAS 7440‑50‑8) is a ductile, transition metal (Group 11, Period 4) with an atomic weight of 63.55 g/mol and a face‑centered cubic (FCC) crystal structure [1]. It is recognized for its high electrical conductivity (5.96 × 10⁷ S/m), high thermal conductivity (401 W/m·K), and intrinsic antimicrobial activity [2][3][4]. As a bulk metal, copper is the standard by which electrical conductivity is measured (100% IACS), and it serves as a critical engineering material in power distribution, electronics, heat exchange, and antimicrobial surfaces [2][5].

Why Copper (CAS 7440-50-8) Cannot Be Freely Substituted in High‑Performance Applications


Although other metals such as silver, aluminum, and nickel may share some functional categories (e.g., electrical conduction, antimicrobial activity), they cannot be substituted for copper without compromising specific performance metrics. Silver offers marginally higher conductivity but at a ~40× price premium and with lower mechanical strength, while aluminum exhibits only 61% of copper's conductivity and requires larger cross‑sections for equivalent current‑carrying capacity [1]. In antimicrobial applications, copper demonstrates strain‑specific advantages over silver, particularly against Bacillus subtilis, and outperforms zinc in biofilm eradication [2][3]. In catalysis, copper's higher activation barriers relative to palladium render it less suitable for Suzuki–Miyaura couplings, underscoring the need for deliberate metal selection based on target reaction profiles [4].

Quantitative Differentiation of Copper (CAS 7440-50-8) vs. Key Comparators


Electrical Conductivity vs. Silver and Aluminum: The IACS Benchmark

Copper (5.96 × 10⁷ S/m) exhibits 94.6% of the conductivity of silver (6.3 × 10⁷ S/m) but at roughly 1/40th the cost, while offering 70% higher conductivity than aluminum (3.5 × 10⁷ S/m) [1][2][3].

Electrical Engineering Materials Science Power Distribution

Thermal Conductivity vs. Aluminum: Superior Heat Dissipation for Electronics

Copper (401 W/m·K) exhibits 69% higher thermal conductivity than aluminum (237 W/m·K) at 20°C, enabling more efficient heat spreading in confined electronic assemblies [1][2].

Thermal Management Electronics Cooling Heat Exchangers

Strain‑Specific Antimicrobial Activity vs. Silver Nanoparticles

While silver nanoparticles show greater overall inhibition against E. coli and S. aureus, copper nanoparticles demonstrate superior activity against B. subtilis. In disk diffusion tests, B. subtilis was more adversely affected by copper nanoparticles than silver nanoparticles, with copper achieving a larger zone of inhibition [1].

Antimicrobial Surfaces Medical Devices Nanotechnology

Biofilm Eradication Capacity vs. Zinc and Nickel

Copper ions demonstrate the ability to both prevent biofilm formation and eradicate established biofilms of P. aeruginosa, S. aureus, and E. coli, whereas zinc and nickel exhibit only variable or no efficacy against these biofilms [1].

Biofilm Control Medical Device Coatings Antimicrobial Metals

Catalytic Performance in Suzuki–Miyaura Couplings vs. Palladium and Nickel

Copper‑based catalysts exhibit activation barriers exceeding 25 kcal/mol for Suzuki–Miyaura couplings, significantly higher than those of palladium and nickel systems, which display lower barriers and thus faster reaction kinetics [1].

Cross‑Coupling Catalysis Organic Synthesis Transition Metal Catalysis

Procurement‑Focused Application Scenarios for Copper (CAS 7440-50-8)


High‑Current Electrical Wiring and Busbars

Copper's 70% higher conductivity than aluminum (5.96 × 10⁷ S/m vs. 3.5 × 10⁷ S/m) enables smaller conductor cross‑sections for equivalent current capacity, reducing weight and space in power distribution equipment [1][2]. This directly translates to lower material volume and easier installation, making copper the preferred choice for building wire, motor windings, and industrial busbars where space is constrained and efficiency is paramount.

Compact Heat Sinks for High‑Power Electronics

With a thermal conductivity of 401 W/m·K—69% higher than aluminum's 237 W/m·K—copper dissipates heat more rapidly in a given volume, enabling smaller, lighter heat sinks for CPUs, GPUs, and power modules [3][4]. This differential is critical for maintaining junction temperatures below reliability thresholds in next‑generation electronics.

Strain‑Targeted Antimicrobial Coatings

For environments where Bacillus subtilis or biofilm‑forming Pseudomonas aeruginosa are primary concerns, copper coatings offer superior performance over silver or zinc. Copper nanoparticles show enhanced activity against B. subtilis compared to silver, and copper ions eradicate P. aeruginosa biofilms that zinc and nickel cannot [5][6]. This makes copper‑based surfaces ideal for healthcare settings, food processing equipment, and water distribution systems where specific microbial risks are documented.

Cost‑Constrained Conductive Inks and Pastes

While silver inks provide marginally higher conductivity (6.3 × 10⁷ S/m vs. 5.96 × 10⁷ S/m), copper's cost advantage (~1/40th that of silver) enables high‑volume printing of antennas, RFID tags, and flexible circuits without sacrificing performance to an unacceptable degree [7]. This cost‑performance profile drives copper adoption in printed electronics where silver is economically prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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